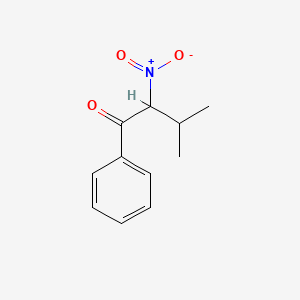
4',5,7-Trihydroxy-6'-methoxyflavanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’,5,7-Trihydroxy-6’-methoxyflavanone typically involves the use of flavanone precursors. One common method includes the methylation of naringenin, a naturally occurring flavonoid, using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions . The reaction is usually carried out in an organic solvent like acetone or ethanol, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of 4’,5,7-Trihydroxy-6’-methoxyflavanone may involve the extraction of naringenin from plant sources followed by chemical modification. The large-scale synthesis often employs continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
4’,5,7-Trihydroxy-6’-methoxyflavanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydroflavonoids.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) is often used as a reducing agent.
Substitution: Reagents like acetic anhydride or benzoyl chloride can be used for acetylation or benzoylation reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted flavonoid derivatives, which can have different biological activities and properties .
Scientific Research Applications
4’,5,7-Trihydroxy-6’-methoxyflavanone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4’,5,7-Trihydroxy-6’-methoxyflavanone involves its interaction with various molecular targets and pathways:
Anti-inflammatory: It inhibits the production of nitric oxide (NO) by suppressing the activity of nitric oxide synthase (NOS), thereby reducing inflammation.
Antioxidant: It scavenges free radicals and enhances the activity of antioxidant enzymes, protecting cells from oxidative damage.
Molecular Targets: Key molecular targets include enzymes like NOS and pathways involved in oxidative stress and inflammation.
Comparison with Similar Compounds
4’,5,7-Trihydroxy-6’-methoxyflavanone can be compared with other similar flavonoid compounds:
5,7,4’-Trihydroxy-6-methoxyflavanone: Similar in structure but differs in the position of the methoxy group.
5,6,7-Trihydroxy-4’-methoxyflavone: Another flavonoid with a different substitution pattern.
4’,5,7-Trihydroxy-3’-methoxyflavone:
These compounds share similar biological activities but differ in their specific effects and applications due to variations in their chemical structures.
Properties
CAS No. |
57462-21-2 |
|---|---|
Molecular Formula |
C16H14O6 |
Molecular Weight |
302.28 g/mol |
IUPAC Name |
(2S)-5,7-dihydroxy-2-(4-hydroxy-2-methoxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H14O6/c1-21-13-5-8(17)2-3-10(13)14-7-12(20)16-11(19)4-9(18)6-15(16)22-14/h2-6,14,17-19H,7H2,1H3/t14-/m0/s1 |
InChI Key |
XDXBNQWQTQVHGF-AWEZNQCLSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)O)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)O)C2CC(=O)C3=C(C=C(C=C3O2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Decahydrobenzo[b]cyclopenta[d]pyran-4(1H)-one](/img/structure/B14607962.png)


![2-[(E)-propylsulfanyliminomethyl]phenol](/img/structure/B14607979.png)






![1,3,5-Trimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14608021.png)


![2-[(2-Chloro-9H-thioxanthen-9-ylidene)methyl]-4-methylmorpholine](/img/structure/B14608039.png)
